molecular formula C18H25NO3S B12772087 3-(3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)-2-(methylsulfonyl)-2-propenenitrile CAS No. 83677-23-0

3-(3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)-2-(methylsulfonyl)-2-propenenitrile

Cat. No.: B12772087
CAS No.: 83677-23-0
M. Wt: 335.5 g/mol
InChI Key: OLKUCMZBIVTUBY-JYRVWZFOSA-N
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Description

3-(3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)-2-(methylsulfonyl)-2-propenenitrile is a complex organic compound known for its unique chemical structure and properties. This compound features a phenolic group substituted with bulky tert-butyl groups, a nitrile group, and a sulfonyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)-2-(methylsulfonyl)-2-propenenitrile typically involves multiple steps:

    Formation of the Phenolic Intermediate: The initial step often involves the alkylation of phenol with tert-butyl groups to form 3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl.

    Introduction of the Nitrile Group: The nitrile group is introduced through a reaction with a suitable nitrile precursor, such as acrylonitrile, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinones or sulfonic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)-2-(methylsulfonyl)-2-propenenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: Investigated for its potential antioxidant properties due to the phenolic group.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of high-performance materials and as an additive in various industrial processes.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals.

    Enzyme Inhibition: The sulfonyl group can interact with enzyme active sites, inhibiting their activity.

    Signal Modulation: The nitrile group can participate in signaling pathways, affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Similar phenolic structure but lacks the nitrile and sulfonyl groups.

    2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant with a similar phenolic structure but different substituents.

    4-Hydroxy-3,5-di-tert-butylbenzonitrile: Similar nitrile and phenolic groups but lacks the sulfonyl group.

Uniqueness

3-(3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)-2-(methylsulfonyl)-2-propenenitrile is unique due to the combination of its bulky tert-butyl groups, phenolic hydroxyl group, nitrile group, and sulfonyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

83677-23-0

Molecular Formula

C18H25NO3S

Molecular Weight

335.5 g/mol

IUPAC Name

(Z)-3-(3,5-ditert-butyl-4-hydroxyphenyl)-2-methylsulfonylprop-2-enenitrile

InChI

InChI=1S/C18H25NO3S/c1-17(2,3)14-9-12(8-13(11-19)23(7,21)22)10-15(16(14)20)18(4,5)6/h8-10,20H,1-7H3/b13-8-

InChI Key

OLKUCMZBIVTUBY-JYRVWZFOSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C(/C#N)\S(=O)(=O)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(C#N)S(=O)(=O)C

Origin of Product

United States

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